1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione 1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 142059-66-3
VCID: VC17607437
InChI: InChI=1S/C26H34N2O2/c1-15(2)27(16(3)4)21-13-14-22(28(17(5)6)18(7)8)24-23(21)25(29)19-11-9-10-12-20(19)26(24)30/h9-18H,1-8H3
SMILES:
Molecular Formula: C26H34N2O2
Molecular Weight: 406.6 g/mol

1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione

CAS No.: 142059-66-3

Cat. No.: VC17607437

Molecular Formula: C26H34N2O2

Molecular Weight: 406.6 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione - 142059-66-3

Specification

CAS No. 142059-66-3
Molecular Formula C26H34N2O2
Molecular Weight 406.6 g/mol
IUPAC Name 1,4-bis[di(propan-2-yl)amino]anthracene-9,10-dione
Standard InChI InChI=1S/C26H34N2O2/c1-15(2)27(16(3)4)21-13-14-22(28(17(5)6)18(7)8)24-23(21)25(29)19-11-9-10-12-20(19)26(24)30/h9-18H,1-8H3
Standard InChI Key KVYWYLHBQAHOOT-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C1=C2C(=C(C=C1)N(C(C)C)C(C)C)C(=O)C3=CC=CC=C3C2=O)C(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of an anthracene-9,10-dione backbone substituted with two diisopropylamino groups at positions 1 and 4. The planar anthraquinone system enables π-π interactions, while the bulky diisopropylamino substituents introduce steric hindrance, affecting solubility and crystallinity. The IUPAC name, 1,4-bis[di(propan-2-yl)amino]anthracene-9,10-dione, reflects this substitution pattern .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC26H34N2O2\text{C}_{26}\text{H}_{34}\text{N}_{2}\text{O}_{2}
Molecular Weight406.6 g/mol
InChIKeyKVYWYLHBQAHOOT-UHFFFAOYSA-N
SMILESCC(C)N(C1=C2C(=C(C=C1)N(C(C)C)C(C)C)C(=O)C3=CC=CC=C3C2=O)C(C)C

The SMILES notation highlights the connectivity of the diisopropylamino groups to the anthraquinone core, with ketone functionalities at positions 9 and 10 .

Spectroscopic and Computational Insights

Theoretical calculations at the RHF 6-31G** level on analogous anthraquinones reveal that electron-withdrawing groups (e.g., chlorine, sulfanyl) lower LUMO energies, potentially reducing cardiotoxicity in drug candidates . While direct computational data for this compound are unavailable, its electronic structure likely shares similarities with mitoxantrone derivatives, where aminoalkyl substitutions modulate redox properties .

Synthesis and Functionalization

Synthetic Pathways

The compound is synthesized via nucleophilic aromatic substitution reactions. For example, 1,4-dichloroanthracene-9,10-dione reacts with diisopropylamine under controlled conditions, followed by oxidation to yield the target molecule . This method parallels the synthesis of mitoxantrone analogs, where alkylamines displace chlorides on the anthraquinone core .

Key Reaction Steps:

  • Chloride Displacement:
    1,4-Dichloroanthracene-9,10-dione+2Diisopropylamine1,4-Bis(diisopropylamino)anthracene-9,10-dione+2HCl\text{1,4-Dichloroanthracene-9,10-dione} + 2 \, \text{Diisopropylamine} \rightarrow \text{1,4-Bis(diisopropylamino)anthracene-9,10-dione} + 2 \, \text{HCl}

  • Oxidation:
    Intermediate dihydroanthracene derivatives are oxidized to restore aromaticity, typically using agents like manganese dioxide .

Functional Group Modifications

Post-synthetic modifications, such as thiolation or halogenation at positions 5 and 8, enhance solubility or tailor electronic properties. For instance, reacting the compound with thiophenol introduces sulfanyl groups, altering its electrochemical behavior .

Physicochemical Properties

Thermal Stability and Solubility

While specific data for this compound are scarce, analogous 1,4-bis(alkylamino)anthraquinones exhibit melting points above 200°C and limited water solubility. The diisopropyl groups likely improve solubility in organic solvents like dichloromethane or dimethylformamide .

Electronic Properties

The anthraquinone core acts as an electron-deficient moiety, with the amino groups donating electron density. This push-pull configuration stabilizes charge-transfer states, making the compound a candidate for organic semiconductors or dyes .

Recent Advances and Research Gaps

  • In vivo toxicity profiles.

  • Detailed spectroscopic characterization (e.g., NMR, X-ray crystallography).

  • Device integration studies for electronic applications .

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